Cas no 53949-53-4 (Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI))

Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI) structure
53949-53-4 structure
Nome del prodotto:Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI)
Numero CAS:53949-53-4
MF:C13H18O3
MW:222.280224323273
MDL:MFCD08275586
CID:889406
PubChem ID:45117195

Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI)
    • 1-Hydroxy Ibuprofen (Ibuprofen Impurity L)(Mixture of Diastereomers)
    • 2-[4'-(1-Hydroxy-2-methylpropyl)phenyl]propionic Acid
    • 4-(1-Hydroxy-2-methylpropyl)-a-methylbenzeneacetic Acid
    • 4-(1-Hydroxy-2-Methylpropyl)-α-Methylbenzeneacetic Acid
    • 1-Hydroxy Ibuprofen (Ibuprofen Impurity L) (Mixture of Diastereomers)
    • 1-Hydroxyibuprofen
    • 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid
    • 1-Hydroxy Ibuprofe
    • 1-OH-ibuprofen
    • Ibuprofen Impurity L
    • UNII-8A1S87ZA87
    • 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid
    • Ibuprofen impurity L (PhEur)
    • 1-Hydroxy-ibuprofen
    • 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid (1-Hydroxyibuprofen)
    • 1-Hydroxyibuprofen, VETRANAL(TM), analytical standard
    • 1ST164611
    • Q27270080
    • IBUPROFEN IMPURITY L (EP IMPURITY)
    • DTXSID501016132
    • Benzeneacetic acid,4-(1-hydroxy-2-methylpropyl)--alpha--methyl-(9ci)
    • EN300-11688064
    • CHEBI:177271
    • NS00010293
    • SCHEMBL11255548
    • IBUPROFEN IMPURITY L [EP IMPURITY]
    • 53949-53-4
    • Ibuprofen-1-hydroxy
    • 1-Hydroxy Ibuprofen
    • PD165854
    • (+/-)-2-(4-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPANOIC ACID
    • BENZENEACETIC ACID, 4-(1-HYDROXY-2-METHYLPROPYL)-.ALPHA.-METHYL-
    • Ibuprofen-1-hydroxy 100 microg/mL in Acetonitrile
    • 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, pharmaceutical impurity standard
    • 2-(4-(1-Hydroxy-2-methylpropyl)phenyl)propanoic acid
    • Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)-alpha-methyl-
    • DTXCID501474271
    • AKOS023903543
    • 2-(4-(1-Hydroxy-2-methylpropyl)phenyl)propanoicacid
    • 8A1S87ZA87
    • HY-136592
    • 1-Hydroxy Ibuprofen (Ibuprofen Impurity L)
    • 1-Hydroxy Ibuprofen (Ibuprofen Impurity L) (Mixture of Diastereomers)
    • 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid; Ibuprofen Imp. L (EP); 1-Hydroxyibuprofen; 4-(1-Hydroxy-2-methylpropyl)-alpha-methylbenzeneacetic acid; 2-[4'-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid; Ibuprofen Impurity L
    • CS-0131907
    • IMP. L (EP): 2-[4-(1-HYDROXY-2-METHYLPROPYL)PHENYL]PROPANOIC ACID(1-HYDROXYIBUPROFEN)
    • 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid
    • MDL: MFCD08275586
    • Inchi: InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16)
    • Chiave InChI: RMOQYHYFRKTDRI-UHFFFAOYSA-N
    • Sorrisi: CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O

Proprietà calcolate

  • Massa esatta: 222.125594g/mol
  • Carica superficiale: 0
  • XLogP3: 2.4
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 4
  • Massa monoisotopica: 222.125594g/mol
  • Massa monoisotopica: 222.125594g/mol
  • Superficie polare topologica: 57.5Ų
  • Conta atomi pesanti: 16
  • Complessità: 229
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 80-85°C
  • Punto di ebollizione: 367.5±22.0 °C at 760 mmHg
  • Punto di infiammabilità: 190.3±18.8 °C
  • Solubilità: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 57.53000
  • LogP: 2.56410
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI) Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: 36
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:-20?°C Freezer

Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Biosynth
IH31798-1 mg
1-Hydroxy-ibuprofen - Mixture of diastereoisomers
53949-53-4
1mg
$184.80 2023-01-04
Enamine
EN300-11688064-0.1g
2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid
53949-53-4 95%
0.1g
$629.0 2023-06-08
TRC
H942858-100mg
1-Hydroxy Ibuprofen (Ibuprofen Impurity L)(Mixture of Diastereomers)
53949-53-4
100mg
$1211.00 2023-05-18
TRC
H942858-5mg
1-Hydroxy Ibuprofen (Ibuprofen Impurity L)(Mixture of Diastereomers)
53949-53-4
5mg
$ 176.00 2023-09-07
TRC
H942858-50mg
1-Hydroxy Ibuprofen (Ibuprofen Impurity L)(Mixture of Diastereomers)
53949-53-4
50mg
$ 713.00 2023-09-07
TRC
H942858-10mg
1-Hydroxy Ibuprofen (Ibuprofen Impurity L)(Mixture of Diastereomers)
53949-53-4
10mg
$323.00 2023-05-18
ChemScence
CS-0131907-1g
1-Hydroxy-ibuprofen
53949-53-4
1g
$2360.0 2022-04-27
Biosynth
IH31798-25 mg
1-Hydroxy-ibuprofen - Mixture of diastereoisomers
53949-53-4
25mg
$924.00 2023-01-04
Enamine
EN300-11688064-250mg
2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid
53949-53-4 95.0%
250mg
$899.0 2023-10-03
Enamine
EN300-11688064-2500mg
2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid
53949-53-4 95.0%
2500mg
$3556.0 2023-10-03

Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI) Metodo di produzione

Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI) Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:53949-53-4)Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI)
A1032018
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):152.0/258.0/666.0